7-Chloroperfluoroheptanoyl chloride

Descripción

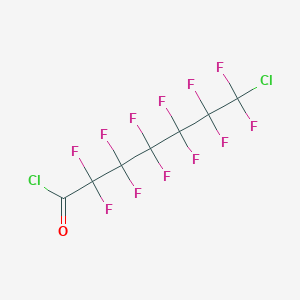

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7-chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7Cl2F12O/c8-1(22)2(10,11)3(12,13)4(14,15)5(16,17)6(18,19)7(9,20)21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMNQDVITLEYEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7Cl2F12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382105 | |

| Record name | 7-Chloroperfluoroheptanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

662-62-4 | |

| Record name | 7-Chloroperfluoroheptanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 7 Chloroperfluoroheptanoyl Chloride

Exploration of Novel Synthetic Pathways for 7-Chloroperfluoroheptanoyl chloride

The quest for more sophisticated and sustainable methods for producing this compound has led researchers to explore the frontiers of electrosynthesis, photochemistry, and continuous flow processing. These technologies present significant advantages over conventional batch methods, including enhanced reaction control, improved safety profiles for handling hazardous reagents, and the potential for process automation and scalability.

Electrosynthesis and photochemistry offer unique activation modes for chemical transformations, often enabling reactions that are difficult to achieve through traditional thermal methods. These approaches can provide highly selective and efficient routes to complex molecules like this compound.

Electrosynthetic Methods:

Electrochemical fluorination (ECF) is a cornerstone of organofluorine chemistry, providing a direct method for the synthesis of perfluorinated compounds. wikipedia.org The Simons process, for instance, involves the electrolysis of an organic compound in hydrogen fluoride (B91410). wikipedia.org For the synthesis of this compound, a potential precursor would be heptanoyl chloride. Through electrochemical fluorination, the C-H bonds would be replaced with C-F bonds. wikipedia.orgncu.edu.tw The process is typically carried out in a specialized electrochemical cell with a nickel anode at a potential of 5-6 V. wikipedia.org

A more contemporary and greener approach involves the use of ionic liquids as the electrolyte and fluoride source, which can lead to more selective fluorination under milder conditions. rsc.orglew.ro This method avoids the use of highly corrosive and hazardous anhydrous hydrogen fluoride. rsc.org

Table 1: Hypothetical Electrosynthetic Parameters for this compound Synthesis

| Parameter | Value/Condition | Source Analogy |

| Starting Material | Heptanoyl chloride | ncu.edu.tw |

| Electrolyte | HF or Ionic Liquid (e.g., Et3N·5HF) | wikipedia.orglew.ro |

| Anode Material | Nickel or Porous Graphite | wikipedia.org |

| Cell Potential | 5 - 6 V | wikipedia.org |

| Temperature | Ambient to slightly elevated | rsc.org |

| Expected Product | 7-Chloroperfluoroheptanoyl fluoride | ncu.edu.tw |

It is important to note that electrochemical fluorination of acyl chlorides can sometimes lead to the formation of perfluorinated cyclic ether by-products alongside the desired acyl fluoride. ncu.edu.tw

Photochemical Synthesis:

Photochemical methods provide an alternative pathway for the formation of acyl halides. A notable example is the copper-catalyzed fluorocarbonylation of alkyl iodides under photoirradiation to yield acyl fluorides. nih.gov While this specific reaction produces an acyl fluoride, the principles of photochemical activation of acyl radicals from their chloride precursors are also well-established. researchgate.net

A potential photochemical route to this compound could involve the radical chlorination of a suitable precursor under UV irradiation, followed by conversion to the acyl chloride. More advanced photochemical methods might directly functionalize a perfluorinated chain.

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, has emerged as a powerful tool for the synthesis of fine chemicals and active pharmaceutical ingredients. nih.govnih.gov This methodology offers significant advantages for the production of this compound, particularly in terms of safety, scalability, and process control. youtube.com

The synthesis of acyl chlorides can be highly exothermic and may involve hazardous reagents. nih.gov Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat and mass transfer, enabling precise temperature control and minimizing the risk of thermal runaways. nih.govyoutube.com Furthermore, the small reactor volumes enhance safety by limiting the amount of hazardous material present at any given time. youtube.com

A key advantage of flow chemistry is the ability to generate highly reactive or hazardous intermediates in situ and use them immediately in a subsequent reaction step, a concept known as "telescoping". youtube.com For the synthesis of this compound, a flow process could be envisioned where the precursor, 7-chloroperfluoroheptanoic acid, is converted to the acyl chloride using a reagent like thionyl chloride in one module, with the product stream immediately purified or used in a subsequent transformation in another connected module.

Table 2: Conceptual Flow Chemistry Process for this compound Synthesis

| Process Step | Reagents/Conditions | Flow Reactor Module | Advantages | Source Analogy |

| Acyl Chloride Formation | 7-chloroperfluoroheptanoic acid, Thionyl Chloride | Packed-bed or Microreactor | Excellent temperature control, safe handling of SOCl2 | nih.govorgoreview.com |

| In-situ Quenching/Purification | Inert solvent stream, gas-liquid separator | Quenching/Separation Module | Removal of HCl and SO2 byproducts | youtube.com |

| Product Collection | Continuous output | Collection Vessel | Automated and continuous production | nih.gov |

This approach allows for a highly automated and efficient production process, with the potential for real-time reaction monitoring and optimization. youtube.com

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The synthesis of per- and polyfluoroalkyl substances (PFAS), including this compound, presents particular challenges in this regard due to the persistence of these compounds and the nature of the reagents often used in their synthesis. nih.gov

The advanced synthetic methodologies discussed above offer several avenues for incorporating green chemistry principles:

Atom Economy: Flow chemistry can improve yields and reduce the formation of byproducts through precise stoichiometric control and optimized reaction conditions. youtube.com

Safer Solvents and Reagents: The use of ionic liquids in electrochemical fluorination can replace highly hazardous anhydrous hydrogen fluoride. rsc.org Photochemical methods may allow for the use of less aggressive reagents activated by light. nih.gov

Energy Efficiency: Flow reactors can be more energy-efficient due to better heat transfer. nih.gov Photochemical reactions can sometimes be conducted at ambient temperature, reducing energy consumption for heating. nih.gov

Pollution Prevention: The contained nature of flow systems minimizes fugitive emissions. youtube.com The ability to telescope reactions reduces the need for intermediate purification steps, which often generate significant waste. youtube.com

By embracing these modern synthetic strategies, the chemical industry can move towards more sustainable and environmentally responsible methods for the production of this compound and other valuable fluorinated compounds.

Mechanistic Investigations of Chemical Reactions Involving 7 Chloroperfluoroheptanoyl Chloride

Elucidation of Nucleophilic Acyl Substitution Pathways for 7-Chloroperfluoroheptanoyl chloride

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives like this compound. libretexts.org These reactions typically proceed through a two-step addition-elimination mechanism. libretexts.orgmasterorganicchemistry.com The nucleophile first attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.orglibretexts.org This is followed by the elimination of the chloride leaving group to yield the final substitution product. libretexts.orgyoutube.com The high reactivity of acyl chlorides, including this compound, stems from the inductive electron withdrawal by the chlorine atom, which enhances the electrophilicity of the carbonyl carbon. libretexts.org

Mechanistic Studies of Ester and Amide Formation from this compound

Ester Formation: The reaction of this compound with an alcohol to form an ester follows the general nucleophilic acyl substitution mechanism. youtube.comoperachem.com The alcohol's oxygen atom acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. operachem.comyoutube.com This initial addition leads to a tetrahedral intermediate. youtube.comyoutube.com The subsequent elimination of the chloride ion and deprotonation of the alcoholic proton, often facilitated by a base like pyridine (B92270), results in the formation of the corresponding perfluorinated ester. operachem.com The reaction is generally vigorous and occurs readily at room temperature. chemguide.co.uk

Amide Formation: Similarly, the reaction of this compound with ammonia (B1221849) or a primary or secondary amine yields a perfluorinated amide. fishersci.itkhanacademy.orgyoutube.comkhanacademy.org The nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon. fishersci.itkhanacademy.org The resulting tetrahedral intermediate then expels the chloride ion. fishersci.it A base is often used to neutralize the hydrogen chloride (HCl) byproduct that is formed. khanacademy.org The reaction is typically rapid due to the high reactivity of the acyl chloride. fishersci.it

A general representation of these reactions is provided in the table below:

| Reactant 1 | Reactant 2 | Product | General Mechanism |

| This compound | Alcohol (R-OH) | 7-Chloroperfluoroheptyl ester | Nucleophilic Acyl Substitution |

| This compound | Amine (R-NH2) | N-substituted 7-Chloroperfluoroheptanamide | Nucleophilic Acyl Substitution |

Characterization of Ring-Opening Reactions with Diverse Nucleophiles

While this compound itself is an acyclic molecule, its high reactivity allows it to participate as a reactant in ring-opening reactions of cyclic nucleophiles, such as cyclic ethers or lactones, under specific conditions. Mechanistic studies in this area are less common in readily available literature but would likely involve the nucleophilic attack of an atom within the cyclic structure on the acyl chloride's carbonyl carbon. This would lead to the formation of an intermediate that, upon rearrangement and ring opening, would incorporate the perfluoroacyl group into the resulting linear product.

Analysis of Electrophilic Reactions and Derivatization Strategies

Although acyl chlorides are primarily known for their reactivity towards nucleophiles, the perfluoroalkyl chain can influence their participation in certain electrophilic reactions.

Mechanistic Insights into Friedel-Crafts Acylation with this compound

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction where an acyl group is introduced onto an aromatic ring. libretexts.org The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). sigmaaldrich.commasterorganicchemistry.com The Lewis acid coordinates to the chlorine atom of the acyl chloride, facilitating the formation of a resonance-stabilized acylium ion. sigmaaldrich.comyoutube.comopenstax.org This highly electrophilic acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of an aryl ketone after deprotonation. sigmaaldrich.comyoutube.com In the case of this compound, the resulting product would be a perfluoroheptyl aryl ketone. A key advantage of Friedel-Crafts acylation is that the deactivating nature of the acyl group prevents polyacylation. libretexts.org

The general mechanism is outlined below:

Formation of the Acylium Ion: this compound reacts with AlCl₃ to form the perfluoroheptanoyl acylium ion.

Electrophilic Attack: The aromatic ring attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate (arenium ion).

Deprotonation: A weak base removes a proton from the arenium ion, restoring aromaticity and yielding the final acylated product.

Studies of Halogenation and Other Electrophilic Functionalizations

Direct halogenation of the perfluoroalkyl chain of this compound is generally not feasible due to the high strength of the C-F bonds. However, the term "halogenation" in the context of this compound's reactions more commonly refers to its use in introducing the 7-chloroperfluoroheptanoyl group, which contains a halogen, onto other molecules.

Electrophilic functionalization can also refer to reactions where the acyl chloride itself acts as the electrophile, as seen in the Friedel-Crafts reaction. Further studies could explore reactions with other π-systems, such as alkenes and alkynes, under Lewis acid catalysis, to generate various perfluorinated ketones and other functionalized molecules. youtube.com

Investigations into Radical Reaction Mechanisms and Polymerization Initiations with this compound

The presence of carbon-halogen bonds in this compound suggests the possibility of its involvement in radical reactions. masterorganicchemistry.comlumenlearning.comyoutube.comkhanacademy.orgyoutube.com Homolytic cleavage of the C-Cl or even a C-F bond under the influence of heat or UV light could generate radical species. lumenlearning.com

Radical reactions typically proceed through three main stages: initiation, propagation, and termination. lumenlearning.com

Initiation: The initial formation of a radical from a non-radical species. For this compound, this could involve the homolytic cleavage of the C-Cl bond.

Propagation: The reaction of a radical with a stable molecule to form a new radical and a new molecule. This new radical can then continue the chain reaction.

Termination: The combination of two radicals to form a stable, non-radical product.

Computational and Experimental Transition State Analysis and Reaction Coordinate Mapping

The search for mechanistic studies was broadened to include analogous compounds, such as other perfluoroacyl chlorides and perfluoroalkanoic acids, in an attempt to provide relevant comparative data. However, this wider search also failed to yield specific research findings, data tables containing activation energies, transition state geometries, or reaction coordinate maps for this class of compounds.

The available literature on transition state analysis and reaction coordinate mapping primarily focuses on more general theoretical concepts or on vastly different chemical systems. While there are numerous studies on the mechanistic pathways of reactions for other types of acid chlorides and chlorinated compounds, the unique electronic and structural properties of highly fluorinated acyl chlorides mean that direct extrapolation of these findings to this compound would be scientifically unsound.

Therefore, due to the absence of specific or even closely related analogous data, it is not possible to provide a detailed, informative, and scientifically accurate section on the computational and experimental transition state analysis and reaction coordinate mapping for this compound at this time. The generation of the requested data tables and in-depth research findings is precluded by this lack of foundational research in the field.

Further empirical and computational research is required to elucidate the reaction mechanisms, transition states, and reaction coordinates for reactions involving this compound. Such studies would be a valuable contribution to the field of organofluorine chemistry.

Derivatization and Functionalization Strategies of 7 Chloroperfluoroheptanoyl Chloride

Directed Synthesis of Perfluorinated Heptanoic Acid Derivatives

The acyl chloride moiety serves as a reactive handle for the synthesis of various carboxylic acid derivatives. These reactions typically proceed via a nucleophilic acyl substitution mechanism.

The reaction of 7-Chloroperfluoroheptanoyl chloride with alcohols or phenols yields the corresponding perfluorinated esters. This esterification is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride (HCl) gas produced as a byproduct. chemguide.co.uk The reaction is generally vigorous and proceeds readily at room temperature. chemguide.co.uk

The general scheme for this reaction is: Cl(CF₂)₆COCl + R'OH → Cl(CF₂)₆COOR' + HCl

The choice of alcohol (R'OH) can range from simple alkyl alcohols to more complex polyols, allowing for the synthesis of a diverse range of ester-containing molecules. The resulting perfluorinated esters are valuable as specialty lubricants, hydraulic fluids, and as intermediates for further chemical synthesis due to the unique properties conferred by the fluorinated chain.

Table 1: Examples of Esterification Reactions with Acyl Chlorides

| Acyl Chloride Reactant | Alcohol Reactant | Base/Catalyst | Product |

|---|---|---|---|

| This compound | Ethanol | Pyridine | Ethyl 7-chloroperfluoroheptanoate |

| This compound | Methanol | Triethylamine | Methyl 7-chloroperfluoroheptanoate |

Amides are readily formed through the reaction of this compound with primary or secondary amines. This reaction, known as amidation, is typically rapid and high-yielding. To drive the reaction to completion, two equivalents of the amine are often used; one acts as the nucleophile, and the second acts as a base to sequester the HCl byproduct. libretexts.org Alternatively, an external non-nucleophilic base can be used. hud.ac.uk

The reaction proceeds as follows: Cl(CF₂)₆COCl + 2 R₂NH → Cl(CF₂)₆CONR₂ + R₂NH₂⁺Cl⁻

These perfluorinated amides are precursors to a variety of important materials, including surfactants, surface-treating agents, and specialty polymers. The high stability of the perfluoroalkyl chain combined with the polarity of the amide group leads to unique interfacial properties. Beyond simple amides, the acyl chloride can react with other nitrogen-containing nucleophiles like hydrazines or hydroxylamines to create hydrazides and hydroxamic acids, respectively, further expanding the library of accessible derivatives. The synthesis of nitrogen-containing heterocycles is a significant area of organic chemistry, with many pathways utilizing reactive intermediates like acyl chlorides to build complex ring systems. mdpi.comnih.govresearchgate.net

Table 2: Representative Amidation Reactions

| Acyl Chloride | Amine | Conditions | Product Class |

|---|---|---|---|

| This compound | Ammonia (B1221849) | Excess NH₃ | Primary Amide |

| This compound | Diethylamine | Triethylamine, 0 °C to RT | Tertiary Amide |

Symmetrical or unsymmetrical anhydrides can be synthesized from this compound. The reaction with a carboxylate salt (the conjugate base of a carboxylic acid) is a common method. khanacademy.org For instance, reacting this compound with sodium 7-chloroperfluoroheptanoate would yield the symmetrical bis(7-chloroperfluoroheptanoyl) anhydride.

Cl(CF₂)₆COCl + Cl(CF₂)₆COONa → (Cl(CF₂)₆CO)₂O + NaCl

These anhydrides are highly reactive acylating agents themselves, often used in synthesis when a more potent electrophile than the corresponding carboxylic acid is required. libretexts.orgnih.gov

The formation of cyclic imides would involve a multi-step process, typically starting with the formation of an amide from a primary amine bearing a carboxylic acid group. Subsequent intramolecular cyclization, often promoted by a dehydrating agent, would yield the cyclic imide.

Selective Halogen Exchange and Modification of the Chloro-Substituent

The terminal chlorine atom on the perfluoroalkyl chain provides another avenue for functionalization. Halogen exchange reactions can be employed to replace the chlorine with other halogens. For example, a Finkelstein reaction, which involves treating the chloro-compound with an iodide salt like sodium iodide (NaI) in a suitable solvent such as acetone, can be used to synthesize the corresponding 7-iodoperfluoroheptanoyl chloride. youtube.com

Cl(CF₂)₆COCl + NaI → I(CF₂)₆COCl + NaCl

This reaction allows for the introduction of an iodo-group, which is a versatile functional group for cross-coupling reactions (e.g., Suzuki, Sonogashira couplings), enabling the attachment of a wide range of organic fragments to the perfluorinated tail. Similarly, fluorinating agents can be used to replace the chlorine with fluorine, yielding the fully perfluorinated acid chloride. The ability to modify this terminal position is crucial for creating tailored molecules for applications in materials science and medicinal chemistry, where the specific halogen can significantly influence physical and biological properties. chemrxiv.org

Strategic Incorporation of this compound into Complex Molecular Architectures

The dual reactivity of this compound makes it an excellent candidate for incorporation into larger, more complex molecules, including polymers.

The acyl chloride functional group is highly effective for polymerization reactions. For example, it can undergo condensation polymerization with difunctional nucleophiles such as diamines or diols to produce polyamides and polyesters, respectively.

n Cl(CF₂)₆COCl + n H₂N-R-NH₂ → [-OC(CF₂)₆NH-R-NH-]n + 2n HCl

By using this compound in such polymerizations, a high density of fluorine atoms can be incorporated into the polymer backbone. The resulting fluorinated polymers exhibit unique properties such as low surface energy (hydrophobicity and oleophobicity), high thermal and chemical stability, and low refractive index. These properties are highly desirable for applications in advanced coatings, high-performance textiles, and specialty membranes. The terminal chlorine atom can be retained in the final polymer as a site for post-polymerization modification, allowing for further tuning of the material's properties or for grafting other polymer chains.

Theoretical and Computational Chemistry Studies of 7 Chloroperfluoroheptanoyl Chloride

Quantum Mechanical Investigations of Molecular Structure and Conformational Preferences

Quantum mechanical calculations offer a powerful lens through which to examine the intrinsic properties of a molecule like 7-chloroperfluoroheptanoyl chloride at the atomic level. These methods can elucidate its electronic structure and the relative stabilities of its different spatial arrangements.

Electronic Structure Calculations and Orbital Analysis

The electronic structure of this compound is significantly influenced by the high electronegativity of the fluorine and chlorine atoms. Density Functional Theory (DFT) is a common computational method used to investigate such molecules. These calculations would reveal a substantial polarization of the covalent bonds within the perfluoroheptanoyl chain, with electron density drawn towards the fluorine atoms. This effect extends to the acyl chloride group, where the carbonyl carbon is rendered highly electrophilic.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the non-bonding orbitals of the chlorine and oxygen atoms. Conversely, the LUMO is anticipated to be centered on the antibonding π* orbital of the carbonyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value/Characteristic | Significance |

|---|---|---|

| Dipole Moment | High | Indicates a polar molecule with significant charge separation. |

| HOMO Energy | Relatively Low | Reflects the high electronegativity of the constituent atoms. |

| LUMO Energy | Low | Indicates a high susceptibility to nucleophilic attack at the carbonyl carbon. |

Conformational Landscape and Energetic Profiling

The seven-carbon chain of this compound allows for a number of possible conformations due to rotation around the carbon-carbon single bonds. Computational methods can be employed to map the potential energy surface of the molecule and identify the most stable conformers. It is expected that a linear, or near-linear, arrangement of the carbon backbone would be the lowest energy conformation to minimize steric hindrance between the bulky fluorine atoms.

Molecular Dynamics Simulations for Probing Intermolecular Interactions and Solvation Effects

While quantum mechanics provides a static picture of a single molecule, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of a molecule and its interactions with its environment over time.

For this compound, MD simulations would be invaluable for understanding its behavior in different solvents. In a nonpolar solvent, the molecules would likely aggregate through van der Waals interactions between their perfluorinated chains. In a polar solvent, the polar acyl chloride head would interact favorably with the solvent molecules, while the hydrophobic perfluorinated tail would drive aggregation or orientation at interfaces.

These simulations can also provide insights into the solvation shell around the molecule. The arrangement of solvent molecules around the acyl chloride group is particularly important for understanding its reactivity in solution-phase reactions. The strength of these intermolecular interactions can be quantified through the calculation of properties such as the radial distribution function.

Computational Modeling of Reaction Pathways and Catalytic Processes

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the prediction of reaction rates and selectivities.

Predictive Studies of Reactivity and Chemoselectivity

This compound is expected to be a highly reactive compound, primarily at the electrophilic carbonyl carbon. Computational studies can model the attack of various nucleophiles on this site. By calculating the activation energies for different reaction pathways, it is possible to predict the most likely products and the conditions under which they will form.

For example, the reaction with water would lead to the corresponding carboxylic acid, while reaction with an alcohol would yield an ester. The presence of the perfluorinated chain will electronically influence the reactivity of the acyl chloride group, and computational models can quantify this effect. Furthermore, the terminal chlorine atom provides another potential reaction site, and computational studies could explore its reactivity in comparison to the acyl chloride group, thus predicting the chemoselectivity of the molecule.

Virtual Screening and Design of Catalytic Systems

Computational methods can be used to design and screen potential catalysts for reactions involving this compound. For instance, if a specific transformation of the acyl chloride group is desired, different Lewis acid or base catalysts could be modeled to determine which would most effectively lower the activation energy of the desired reaction pathway while minimizing side reactions.

This "virtual screening" approach can significantly accelerate the discovery of new and efficient catalytic systems. By understanding the electronic and steric interactions between the catalyst and this compound at the molecular level, more effective and selective catalysts can be rationally designed.

Prediction of Spectroscopic Properties through Computational Methods

Typically, methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model molecules and predict their spectroscopic behavior. For a molecule like this compound, such studies would involve geometry optimization to find the lowest energy conformation, followed by calculations of NMR chemical shifts (for ¹³C, ¹⁹F, and ¹⁷O), vibrational frequencies and intensities (for IR and Raman spectroscopy), and electronic transitions (for UV-Vis spectroscopy).

While specific computational data for this compound is not available, the expected spectroscopic features can be generally inferred from its structural components. The perfluorinated carbon chain, the terminal chlorine atom, and the acyl chloride functional group would each contribute distinct signals and absorption bands in their respective spectra. Computational analysis would provide precise values for these, aiding in the definitive assignment of experimentally observed spectra. The absence of such dedicated computational studies in the literature highlights an opportunity for future research to provide a deeper, theoretical understanding of the spectroscopic properties of this and related compounds.

Q & A

Q. Table 1: Key Environmental Fate Parameters

| Parameter | Experimental Value | Model Prediction (EPI Suite) |

|---|---|---|

| Hydrolysis Half-life (pH 7) | >30 days | 28 days |

| Photolytic Half-life | 120 hours | 110 hours |

Advanced: How should discrepancies in reported physicochemical properties (e.g., boiling point, reactivity) be resolved?

Methodological Answer:

- Systematic Review : Compile data from peer-reviewed journals (avoiding non-academic sources) and note measurement conditions (e.g., pressure for boiling points).

- Statistical Analysis : Use ANOVA to assess inter-study variability. For example, boiling point variations may arise from impurities; exclude datasets with >2% impurities.

- Replication : Reproduce key experiments (e.g., differential scanning calorimetry for melting points) under controlled conditions .

- Meta-Analysis Tools : Apply tools like RevMan to weight studies by methodological rigor (e.g., sample size, calibration standards) .

Advanced: What strategies minimize byproduct formation during the fluorination of this compound?

Methodological Answer:

- Catalyst Optimization : Screen catalysts (e.g., SbF₅, HF-pyridine) at 0.5–2 mol% loading to balance reactivity and selectivity.

- Temperature Control : Maintain reaction temperatures below 100°C to avoid C-Cl bond cleavage.

- Real-Time Monitoring : Use inline FT-IR or GC-MS to detect intermediates (e.g., perfluoroheptanoic acid) and adjust parameters dynamically.

- Scavenging Agents : Introduce molecular sieves (3Å) to adsorb HF byproducts and prevent side reactions .

Q. Table 2: Byproduct Mitigation Strategies

| Strategy | Byproduct Reduction (%) | Key Parameter Optimized |

|---|---|---|

| Catalyst (SbF₅, 1 mol%) | 45% | Selectivity |

| Temperature (80°C) | 30% | Reaction Rate |

| Molecular Sieves | 25% | HF Adsorption |

Advanced: How can computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model electrophilic attack sites (e.g., carbonyl carbon vs. chlorine).

- Transition State Analysis : Identify energy barriers for nucleophilic substitution (SN2) using QM/MM simulations.

- Solvent Effects : Apply COSMO-RS to predict solvation energies in polar aprotic solvents (e.g., DMF, THF).

- Validation : Correlate computational results with experimental kinetic data (e.g., Arrhenius plots) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.